Cas no 84145-10-8 (3-hydroxypropane-1-sulfonyl chloride)
3-hydroxypropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanesulfonylchloride, 3-hydroxy-
- 2-hydroxypropane-1-sulfonyl chloride
- 2-hydroxypropanesulphonyl chloride
- 3-hydroxypropane-1-sulfonyl chloride
- 84145-10-8
- SCHEMBL9773791
- CS-0351717
- EN300-105107
- AKOS006335414
- 3-hydroxypropane-1-sulfonylchloride
- G63823
- MDDKDAIOQJXMHT-UHFFFAOYSA-N
-
- Inchi: 1S/C3H7ClO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2
- InChI Key: MDDKDAIOQJXMHT-UHFFFAOYSA-N
- SMILES: ClS(CCCO)(=O)=O
Computed Properties
- Exact Mass: 157.980442
- Monoisotopic Mass: 157.980442
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8
- XLogP3: 0.1
Experimental Properties
- Density: 1.463
- Boiling Point: 237.5°C at 760 mmHg
- Flash Point: 97.5°C
- Refractive Index: 1.485
3-hydroxypropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-105107-0.05g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 95% | 0.05g |
$636.0 | 2023-10-28 | |
| Enamine | EN300-105107-0.1g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 95% | 0.1g |
$666.0 | 2023-10-28 | |
| Enamine | EN300-105107-0.25g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 95% | 0.25g |
$696.0 | 2023-10-28 | |
| Enamine | EN300-105107-0.5g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 95% | 0.5g |
$726.0 | 2023-10-28 | |
| Enamine | EN300-105107-1.0g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 1g |
$1100.0 | 2023-06-10 | ||
| Enamine | EN300-105107-2.5g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 95% | 2.5g |
$1483.0 | 2023-10-28 | |
| Enamine | EN300-105107-5.0g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 5g |
$3189.0 | 2023-06-10 | ||
| Enamine | EN300-105107-10.0g |
3-hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 10g |
$4729.0 | 2023-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422387-50mg |
3-Hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 95% | 50mg |
¥24948 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422387-100mg |
3-Hydroxypropane-1-sulfonyl chloride |
84145-10-8 | 95% | 100mg |
¥26136 | 2023-04-13 |
3-hydroxypropane-1-sulfonyl chloride Suppliers
3-hydroxypropane-1-sulfonyl chloride Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 3-hydroxypropane-1-sulfonyl chloride
Professional Introduction to 3-hydroxypropane-1-sulfonyl chloride (CAS No. 84145-10-8)
3-hydroxypropane-1-sulfonyl chloride, with the chemical formula C₃H₅ClO₃S, is a versatile sulfonating agent that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound, identified by its CAS number 84145-10-8, serves as a crucial intermediate in the preparation of various sulfonamide derivatives, which are widely employed in medicinal chemistry due to their broad spectrum of biological activities.
The utility of 3-hydroxypropane-1-sulfonyl chloride stems from its reactive sulfonyl chloride group, which readily participates in nucleophilic substitution reactions. This property makes it an invaluable reagent for introducing sulfonamide functionalities into organic molecules, thereby enhancing their pharmacological properties. In recent years, the demand for this compound has surged due to its role in developing novel therapeutic agents targeting diverse diseases, including infectious disorders and chronic conditions.
Recent advancements in synthetic methodologies have further highlighted the importance of 3-hydroxypropane-1-sulfonyl chloride. Researchers have demonstrated its efficacy in constructing complex sulfonamide structures through streamlined synthetic routes, reducing both reaction times and byproduct formation. These innovations align with the broader trend toward greener chemistry, where efficiency and sustainability are prioritized without compromising yield or purity.
In the realm of drug discovery, 3-hydroxypropane-1-sulfonyl chloride has been instrumental in the development of next-generation antibiotics and antiviral compounds. Its ability to modify aromatic and heteroaromatic scaffolds has enabled chemists to explore novel molecular architectures with enhanced binding affinity to biological targets. For instance, studies have shown that sulfonamide derivatives derived from this intermediate exhibit potent inhibitory effects on bacterial enzymes, contributing to the fight against antibiotic-resistant strains.
The compound's significance extends beyond pharmaceutical applications. It has found utility in materials science, particularly in the synthesis of functionalized polymers and coatings. The incorporation of sulfonamide groups into polymer backbones imparts water solubility and biodegradability, making these materials suitable for biomedical implants and environmentally friendly packaging solutions. Such applications underscore the compound's versatility and its potential to drive innovation across multiple industries.
From a mechanistic perspective, 3-hydroxypropane-1-sulfonyl chloride undergoes facile reactions with amines to form sulfonamides, a process that is both efficient and scalable. This reaction is particularly favored in industrial settings due to its high atom economy and minimal need for additional reagents or catalysts. The simplicity of this transformation has made it a cornerstone in synthetic organic chemistry, enabling rapid prototyping of drug candidates during early-stage discovery.
Regulatory considerations also play a critical role in the handling and commercialization of 3-hydroxypropane-1-sulfonyl chloride. While it is not classified as a hazardous material under standard guidelines, adherence to safety protocols is essential to ensure worker protection and environmental compliance. Manufacturers must implement rigorous quality control measures to guarantee consistency in purity and reactivity across batches, as impurities can significantly impact downstream applications.
The future prospects of 3-hydroxypropane-1-sulfonyl chloride are bright, with ongoing research exploring its potential in emerging fields such as nanomedicine and biocatalysis. Its ability to functionalize hydrophobic surfaces has opened new avenues for drug delivery systems that can target specific cellular compartments with high precision. Additionally, its role as a precursor for bioactive molecules positions it as a key player in the development of personalized medicine approaches tailored to individual patient needs.
In conclusion,3-hydroxypropane-1-sulfonyl chloride (CAS No. 84145-10-8) is a multifaceted compound with far-reaching implications in pharmaceuticals, materials science, and beyond. Its reactivity, efficiency, and adaptability make it an indispensable tool for researchers striving to push the boundaries of chemical innovation. As new methodologies continue to emerge,3-hydroxypropane-1-sulfonyl chloride will undoubtedly remain at the forefront of scientific progress.
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